Antiproliferative Potency and Selectivity in Hepatocellular Carcinoma (HepG2) Cells
Annphenone demonstrates potent and specific antiproliferative activity against the HepG2 liver cancer cell line, with a mechanism involving G0/G1 cell cycle arrest, which is distinct from broader-spectrum cytotoxic agents [1]. While other acetophenone glycosides from *Euphorbia fischeriana* show a range of IC50 values (e.g., 5.4 to 16.2 µM) against HepG2, Annphenone's reported IC50 of 2.0 µg/mL (equivalent to approximately 5.8 µM) [2] positions it at the lower end of this range, suggesting comparable or enhanced potency [1]. Its selectivity is further supported by molecular docking studies suggesting Annphenone is a potential ligand for the asialoglycoprotein receptor (ASGP-R), a liver-specific target [1].
| Evidence Dimension | Antiproliferative activity against HepG2 cells |
|---|---|
| Target Compound Data | IC50 = 2.0 ± 0.4 µg/mL (approx. 5.8 µM) |
| Comparator Or Baseline | Acetophenone glycosides from Euphorbia fischeriana: IC50 range of 5.4 to 16.2 µM against HepG2 |
| Quantified Difference | Annphenone IC50 is at the lower end of the comparator range, indicating similar or greater potency |
| Conditions | HepG2 cell line; MTT assay; G0/G1 cell cycle arrest; Molecular docking for ASGP-R |
Why This Matters
This evidence supports the selection of Annphenone for liver cancer research, where a compound with a potential targeted mechanism (ASGP-R) and confirmed antiproliferative effect is required.
- [1] Long, A., Fu, J., Hu, Y., & Luo, Y. (2013). Annphenone from Artemisia vestita Inhibits HepG2 Cell Proliferation. *Asian Journal of Chemistry*, 25(17), 9497-9502. View Source
- [2] Chen, J., Yang, C., Peng, W., Shan, L., Zhang, W., & Zhang, W. (2020). Antiproliferative diterpenoids and acetophenone glycoside from the roots of Euphorbia fischeriana. *Bioorganic Chemistry*, 99, 103797. View Source
